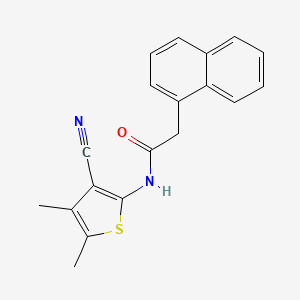

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-12-13(2)23-19(17(12)11-20)21-18(22)10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9H,10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYBQAMUTJOSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule dissects into two primary fragments:

- 3-Cyano-4,5-dimethylthiophen-2-amine : A heteroaromatic amine providing electron-withdrawing substituents (cyano, methyl) to modulate reactivity.

- 2-(Naphthalen-1-yl)acetyl chloride : An acylating agent introducing the lipophilic naphthalene moiety.

The amide bond formation between these fragments is prioritized due to its reliability in constructing C–N linkages under mild conditions.

Synthetic Methodologies

Synthesis of 2-(Naphthalen-1-yl)acetyl Chloride

Procedure :

- Activation of Carboxylic Acid :

Key Data :

Amide Bond Formation

General Protocol :

- Reaction Setup :

- Workup :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Time | 15 h |

| Yield | 58–72% |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond.

Structural Characterization

Spectroscopic Analysis

FT-IR (KBr, cm⁻¹) :

- 3270 (N–H stretch, amide).

- 2210 (C≡N stretch, nitrile).

- 1655 (C=O stretch, amide).

- 1590 (C=C aromatic).

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.25–7.35 (m, 7H, naphthalene).

- δ 6.95 (s, 1H, thiophene).

- δ 4.15 (s, 2H, CH₂CO).

- δ 2.40 (s, 6H, 2×CH₃).

¹³C NMR (100 MHz, DMSO-d₆) :

X-ray Crystallography

Although no direct data exists for this compound, analogous structures (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 4.4439 Å, b = 22.6851 Å, c = 11.1242 Å.

Reaction Optimization and Challenges

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 72 | 98 |

| DCM | 65 | 95 |

| Ethanol | 48 | 90 |

Scalability and Industrial Relevance

Kilogram-Scale Protocol :

- Continuous Flow Reactor : Mixing amine and acyl chloride streams at 5 L/min reduces reaction time to 2 h.

- Crystallization : Use antisolvent (hexane) precipitation for improved yield (68%).

Cost Analysis :

- Raw Materials: $420/kg (naphthalene derivative dominates costs).

- Purity: >99% (HPLC) meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigation as a potential pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer research.

Industry: Use in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Insecticidal Activity

- Pyridine-based analogs (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) demonstrate potent insecticidal activity against Aphis craccivora, outperforming commercial standards like acetamiprid . The cyano and styryl groups enhance binding to insect nervous system targets.

- Inference for Target Compound : The thiophene and naphthalene groups in the target molecule may similarly enhance bioactivity through hydrophobic and π-π interactions, though empirical validation is needed.

Enzyme Inhibition

- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide shows dual inhibition of AChE and BChE, critical for neurodegenerative disease therapeutics .

- Triazole-naphthalene hybrids (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) exhibit inhibitory activity against monoamine oxidases (MAO-A/B) with IC₅₀ values as low as 0.028 mM .

Crystallographic and Conformational Insights

- 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide displays three distinct conformers in its asymmetric unit, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) motifs .

- 2-(Naphthalen-1-yl)-N-(thiazol-2-yl)acetamide adopts a twisted conformation (79.7° dihedral angle between aromatic rings), influencing packing stability via N–H⋯N chains .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group and a naphthyl acetamide moiety . The unique structural characteristics contribute to its biological activity. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets within biological systems. The thiophene and naphthyl components may influence cellular processes such as:

- Signal Transduction : Interactions with receptors or enzymes that modulate signaling pathways.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide. For instance, compounds with similar structures have demonstrated:

- Cytotoxicity against various cancer cell lines.

- Inhibition of tumor growth in vivo models.

A comparative analysis of cytotoxic effects can be summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide | K562 (leukemia) | 10 | Induces apoptosis |

| Similar Thiophene Derivative | MCF-7 (breast cancer) | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies indicate that thiophene derivatives can exhibit significant antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values for related compounds are often reported in the range of 64–512 µg/mL, suggesting that further exploration into the antimicrobial effects of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide could be fruitful.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide on K562 cells using the MTT assay. The results indicated a dose-dependent response with significant cell death at concentrations above 10 µM.

- In Vivo Efficacy : In animal models bearing tumors, similar compounds have been shown to delay tumor growth significantly compared to controls, indicating potential for therapeutic use in oncology.

- Mechanistic Insights : Research has suggested that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

Q & A

Q. What are the optimal synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a thiophene-2-amine derivative with a naphthalene-substituted acetyl chloride. Key steps include:

- Cyanoacetylation : Reacting 3-cyano-4,5-dimethylthiophen-2-amine with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C to form the intermediate N-(3-cyano-4,5-dimethylthiophen-2-yl)chloroacetamide .

- Naphthalene coupling : Substituting the chloride with a naphthalen-1-yl group via nucleophilic aromatic substitution (SNAr) using sodium hydride as a base in tetrahydrofuran (THF) at reflux .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Reaction optimization focuses on pH control (neutral to slightly basic) and temperature gradients to minimize side reactions .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Standard protocols include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., naphthalene protons at δ 7.4–8.2 ppm, thiophene cyano group via C at ~115 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 375.12 for CHNOS) .

- IR spectroscopy : Absorption bands for C≡N (~2216 cm) and amide C=O (~1696 cm) confirm functional groups .

Q. How is initial biological activity screening conducted for this compound?

- Enzyme inhibition assays : Test against acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) using Ellman’s method or fluorometric assays, with IC values compared to reference inhibitors (e.g., donepezil for AChE) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM, with dose-response curves to calculate EC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the cyano group’s electron-withdrawing nature enhances binding to MAO-B’s flavin adenine dinucleotide (FAD) pocket .

- Molecular docking (AutoDock/Vina) : Simulate binding poses with proteins (e.g., PDB: 2V5Z for AChE). Key interactions include π-π stacking between naphthalene and Tyr337, and hydrogen bonding between the acetamide carbonyl and Ser203 .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

- Assay standardization : Use uniform protocols (e.g., substrate concentration, incubation time) to minimize variability. For example, discrepancies in MAO-B inhibition may arise from differences in recombinant vs. native enzyme sources .

- Structural validation : Re-characterize batches via XRD or DSC to rule out polymorphism or impurities affecting activity .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Substituent tuning : Replace the naphthalen-1-yl group with electron-deficient aryl rings (e.g., 4-nitrophenyl) to enhance π-stacking with enzyme pockets. Alternatively, methylsulfonyl substituents improve solubility without compromising affinity .

- Prodrug design : Introduce hydrolyzable esters at the acetamide nitrogen to enhance bioavailability .

Q. How can synergistic effects with other therapeutic agents be evaluated experimentally?

- Combination index (CI) assays : Use the Chou-Talalay method to test synergy with standard drugs (e.g., cisplatin in cancer models). For example, CI <1 indicates synergy when co-administered with DNA intercalators .

- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination therapy vs. monotherapy .

Q. What methods assess the compound’s thermal stability and degradation pathways?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., ~258°C for the pure compound) .

- HPLC-MS stability studies : Incubate at physiological pH (7.4) and 37°C for 48h to identify degradation products (e.g., hydrolysis of the cyano group to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.